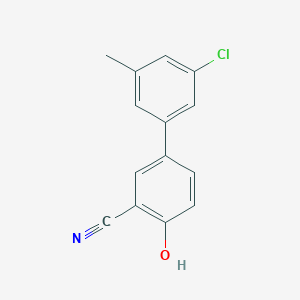
5-(3-Chloro-5-methylphenyl)-2-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-5-methylphenyl)-2-cyanophenol, 95% (5-CMP-2-CN-95) is a chlorinated phenolic compound with a wide range of applications in scientific research. It is used in various synthetic processes, including the synthesis of pharmaceuticals, agrochemicals, and other organic molecules. 5-CMP-2-CN-95 is also a useful reagent in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
5-CMP-2-CN-95 has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers and other materials. In addition, 5-CMP-2-CN-95 is used in biochemical and physiological studies, as it is a useful reagent in a variety of assays and experiments.
Mecanismo De Acción
The mechanism of action of 5-CMP-2-CN-95 is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P-450, which are involved in the metabolism of drugs and other compounds. In addition, it is believed to act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
5-CMP-2-CN-95 has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory and anti-tumor effects. In addition, it has been shown to have antioxidant, anti-diabetic, and anti-atherosclerotic effects. It has also been found to have protective effects against oxidative stress and DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-CMP-2-CN-95 in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. In addition, it is a versatile compound, with a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. It is a toxic compound and must be handled with caution. In addition, it is not a very stable compound and can be easily degraded by light and heat.
Direcciones Futuras
The use of 5-CMP-2-CN-95 in scientific research is still in its early stages. There is a great deal of potential for further research into its mechanism of action, biochemical and physiological effects, and potential applications. Future research could focus on its use in the synthesis of new organic molecules, in drug development, and in the study of biochemical and physiological processes. In addition, further research could focus on its potential as an antioxidant and its protective effects against oxidative stress and DNA damage.
Métodos De Síntesis
5-CMP-2-CN-95 is synthesized by a multi-step synthesis process. The first step involves the reaction of 3-chloro-5-methylphenol with cyanide to form a nitrile intermediate. This intermediate is then treated with a base such as sodium hydroxide to form the desired 5-CMP-2-CN-95. The reaction is typically carried out at temperatures between 80-100°C, and the product is isolated by filtration and dried.
Propiedades
IUPAC Name |
4-(3-chloro-5-methylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-4-12(6-13(15)5-9)10-2-3-11(8-16)14(17)7-10/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNGFKSVRJPZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684807 |
Source


|
| Record name | 3'-Chloro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-methylphenyl)-2-cyanophenol | |
CAS RN |
1261952-67-3 |
Source


|
| Record name | 3'-Chloro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














